molecular formula C19H19N3O5 B121075 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline CAS No. 150450-00-3

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline

Cat. No. B121075
M. Wt: 369.4 g/mol
InChI Key: OTQULNJSJQEICR-UHFFFAOYSA-N
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Description

“4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline” is a potent and specific inhibitor of cGMP-specific phosphodiesterase (PDE V, IC 50 = 230 nM). It elevates the intracellular cGMP level without causing a change in the cAMP level in isolated porcine coronary arteries .


Molecular Structure Analysis

The molecular formula of this compound is C17H15N3O3 . It has a molecular weight of 309.32 .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 504.4±45.0 °C at 760 mmHg, and a flash point of 258.9±28.7 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Cyclic GMP Phosphodiesterase Inhibition

A study by Takase et al. (1993) highlighted the compound's potent inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE) isolated from porcine aorta. This suggests its potential application in vascular health and related areas (Takase, Saeki, Fujimoto, & Saito, 1993).

Pharmacokinetics in Animal Models

Tokumura, Takase, and Horie (1994) developed a method to determine the levels of this compound in dog plasma, suggesting its use in pharmacokinetic studies and potentially in drug development (Tokumura, Takase, & Horie, 1994).

Synthesis and Anticancer Activity

Liu et al. (2007) synthesized various derivatives of 4-amino-6,7,8-trimethoxyquinazoline and evaluated them for in vitro anticancer activities, suggesting potential applications in cancer research and therapy (Liu et al., 2007).

Alkaloid Synthesis and Study

Nagarajan et al. (1994) explored the synthesis of novel potential alkaloidal systems involving similar compounds, indicating applications in the synthesis and study of alkaloids (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).

Microwave Assisted Synthesis

Liu et al. (2008) conducted microwave-assisted synthesis of novel N-substituted-4-aminoquinazoline compounds, illustrating a methodological advancement in chemical synthesis (Liu, Sun, Liu, Ji, Quan-wu, & Ma, 2008).

Antimicrobial Activity Study

Bektaş et al. (2007) synthesized and studied the antimicrobial activities of certain quinazoline derivatives, indicating potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Antitumor Activity

Liu et al. (2007) again showed the synthesis of 4-aminoquinazoline derivatives and evaluated them for their ability to inhibit tumor cells, contributing to antitumor research (Liu, Hu, Jin, Song, Yang, Liu, Bhadury, Ma, Luo, & Zhou, 2007).

Safety And Hazards

The safety data sheets for similar compounds suggest that they should not be used for food, drug, pesticide or biocidal product use . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-23-15-7-12-16(18(25-3)17(15)24-2)21-9-22-19(12)20-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQULNJSJQEICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC4=C(C=C3)OCO4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164555
Record name 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline

CAS RN

150450-00-3
Record name 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150450003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((3,4-(Methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

21.2 g (0.083 mol) of 4-chloro-6,7,8-trimethoxyquinazoline, 17.0 g (0.112 mol) of piperonylamine and 13.5 g (0.127 mol) of sodium carbonate were mixed with 400 ml of isopropyl alcohol. The obtained mixture was heated under reflux for 24 hours and distilled under a reduced pressure to remove the solvent. The residue was purified by silica gel column chromatography (ethyl acetate) and recrystallized from ethyl acetate to give 21.3 g of the title compound as a pale-yellow needle.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
Y Takase, T Saeki, M Fujimoto… - Journal of medicinal …, 1993 - ACS Publications
A newlysynthesized compound, 4-((3, 4-(methylenedioxy) benzyl) amino)-6, 7, 8-trimethoxyquinazo-line (6), had a potent (IC50= 0.36/tM) inhibitory action on cyclic GMP …
Number of citations: 37 pubs.acs.org
T Tokumura, Y Takase, T Horie - Journal of Chromatography B: Biomedical …, 1994 - Elsevier
A simple and accurate method for determining levels of 4-{[3,4-(methylenedioxy)benzyl]amino}-6,7,8-trimethoxyquinazoline, a novel cyclic GMP phosphodiesterase inhibitor, in dog …
Number of citations: 2 www.sciencedirect.com
N Watanabe, Y Kabasawa, Y Takase… - Journal of medicinal …, 1998 - ACS Publications
We synthesized various 4-benzylamino-1-chloro-6-substituted phthalazines (15) and 4-benzylamino-1-chloro-7-substituted phthalazines (16) and evaluated their inhibitory activity …
Number of citations: 267 pubs.acs.org
N Watanabe, H Adachi, Y Takase, H Ozaki… - Journal of medicinal …, 2000 - ACS Publications
We synthesized various 4-(3-chloro-4-methoxybenzyl)aminophthalazines substituted at the 1- and 6-positions and evaluated their inhibitory activity toward phosphodiesterase 5 (PDE5) …
Number of citations: 41 pubs.acs.org
T Ukita, Y Nakamura, A Kubo… - Journal of medicinal …, 1999 - ACS Publications
1-Arylnaphthalene lignan, which had been reported as a PDE4 inhibitor by Iwasaki, was disclosed as a new structural class of PDE5 inhibitors. The structural requirements for potent …
Number of citations: 141 pubs.acs.org
T Ukita, Y Nakamura, A Kubo… - Journal of medicinal …, 2001 - ACS Publications
A novel class of potent and selective phosphodiesterase 5 (PDE5) inhibitors, 4-aryl-1-isoquinolinone derivatives, which have been designed by the comparison of the structure of cGMP …
Number of citations: 92 pubs.acs.org
H Onoue, ZS Katusic - Brain research, 1998 - Elsevier
The mechanism underlying smooth muscle relaxations of cerebral arteries in response to nitric oxide is still not completely understood. The present study was designed to determine the …
Number of citations: 58 www.sciencedirect.com
PC Sharma, G Kaur, R Pahwa… - Current medicinal …, 2011 - ingentaconnect.com
Quinazolinone scaffold has been considered as a magic moiety possessing myriad spectrum of medicinal activities. Diversity of biological response profile has attracted considerable …
Number of citations: 82 www.ingentaconnect.com
H Kamiyama, M Miyano, D Ito, T Kimura… - Chemical Biology & …, 2023 - Wiley Online Library
The identification of biologically active target compounds and their binding proteins is important in mechanism‐of‐action studies for drug development. Additionally, the newly …
Number of citations: 2 onlinelibrary.wiley.com
SS Laddha, SP Bhatnagar - Future Medicinal Chemistry, 2010 - Future Science
Background: Epilepsy is one of the most common neurological disorders, affecting approximately 1% of the world’s population. The currently available anticonvulsants are effective in …
Number of citations: 17 www.future-science.com

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